Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-
Overview
Description
Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-, also known as ginkgolic acid, is a derivative of anacardic acid. This compound is naturally occurring and can be found in plants such as ginkgo and cashew. It is a monocyclic phenolic acid with a carboxyl group attached to a benzene ring, and it exhibits various biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- typically involves the extraction from natural sources such as ginkgo leaves or cashew nut shells. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained from natural sources. advancements in synthetic organic chemistry may allow for the development of more efficient synthetic routes in the future.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The double bonds in the pentadecenyl chain can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the meta position relative to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated pentadecenyl derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- involves its interaction with various molecular targets. It inhibits protein SUMOylation, a post-translational modification process, which can affect various cellular pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Anacardic Acid: A closely related compound with similar biological activities.
Salicylic Acid: Another hydroxybenzoic acid with well-known anti-inflammatory properties.
Gallic Acid: A trihydroxybenzoic acid with strong antioxidant activity.
Uniqueness
Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- is unique due to its long aliphatic side chain, which imparts distinct biological activities compared to other hydroxybenzoic acids. Its ability to inhibit protein SUMOylation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-6-pentadec-8-enylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVCZZLWZYHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327243 | |
Record name | Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76261-14-8 | |
Record name | Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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